
4-Benzyl-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C₁₄H₁₂O₂. It is characterized by a benzene ring substituted with a hydroxyl group (-OH) and a benzyl group (-CH₂C₆H₅) at the 2nd and 4th positions, respectively. This compound is known for its distinctive chemical properties and various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Benzoin Condensation: This method involves the condensation of benzaldehyde with benzyl cyanide in the presence of a base, followed by hydrolysis to yield this compound.
Suzuki-Miyaura Coupling: This cross-coupling reaction involves the use of boronic acids and palladium catalysts to couple benzyl halides with phenol derivatives, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-benzyl-2-hydroxybenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, yielding 4-benzyl-2-hydroxybenzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, hydrogen peroxide, or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
4-Benzyl-2-hydroxybenzoic acid (from oxidation)
4-Benzyl-2-hydroxybenzyl alcohol (from reduction)
Various substituted benzene derivatives (from substitution reactions)
Applications De Recherche Scientifique
4-Benzyl-2-hydroxybenzaldehyde is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
4-Benzyl-2-hydroxybenzaldehyde is structurally similar to other benzaldehyde derivatives, such as 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde. its unique combination of hydroxyl and benzyl groups imparts distinct chemical and biological properties. These differences make it particularly useful in specific applications where other compounds may not be as effective.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzaldehyde
4-Methoxybenzaldehyde
4-Fluorobenzaldehyde
4-Nitrobenzaldehyde
Propriétés
Formule moléculaire |
C14H12O2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
4-benzyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-10-13-7-6-12(9-14(13)16)8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2 |
Clé InChI |
SDBFDLZPBDQVMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


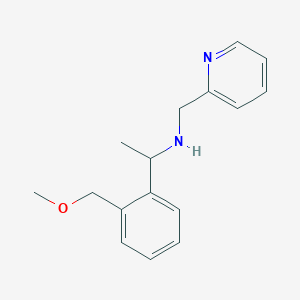

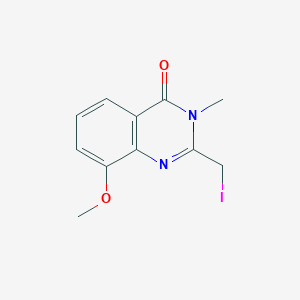
![N-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15355641.png)
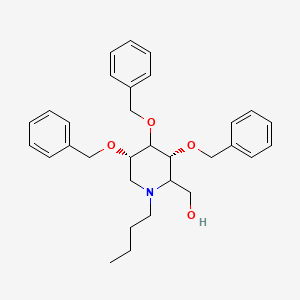
![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
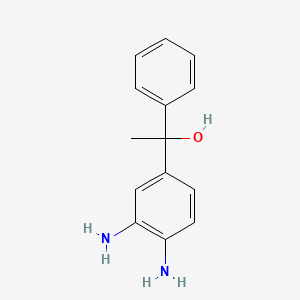
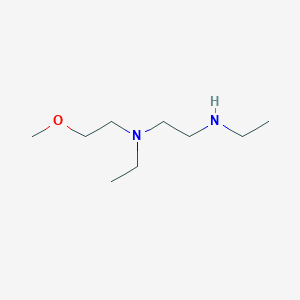
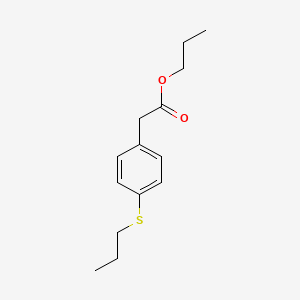
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)
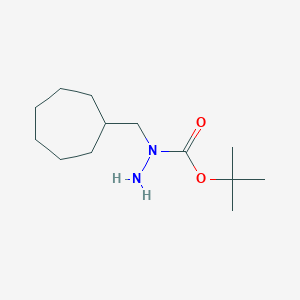
![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
![Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate](/img/structure/B15355717.png)
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
